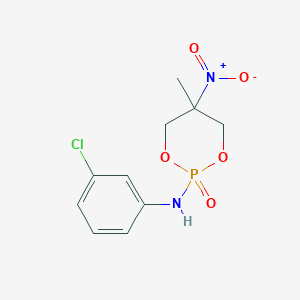
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is a complex organophosphorus compound It is characterized by the presence of a phosphinan ring, a chloroaniline group, and an azane oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide typically involves the reaction of 3-chloroaniline with a phosphinic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxido group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxido groups.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The chloroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while reduction may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its unique structure allows for selective targeting of specific enzymes, reducing the risk of side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The exact mechanism depends on the specific enzyme and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Unique due to its specific combination of functional groups.
(2-(3-Bromoanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Similar structure but with a bromo group instead of a chloro group.
(2-(3-Fluoroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Contains a fluoro group, leading to different reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for various applications, from synthetic chemistry to drug development.
Propiedades
Número CAS |
20933-92-0 |
|---|---|
Fórmula molecular |
C10H12ClN2O5P |
Peso molecular |
306.64 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H12ClN2O5P/c1-10(13(14)15)6-17-19(16,18-7-10)12-9-4-2-3-8(11)5-9/h2-5H,6-7H2,1H3,(H,12,16) |
Clave InChI |
QQVBDURDWCTDJS-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(=O)(OC1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















